molecular formula C9H11F3N2O2 B15294480 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B15294480
M. Wt: 236.19 g/mol
InChI Key: MMZUZGPWTGBKQV-UHFFFAOYSA-N
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Description

2-(5-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a pyrazole-derived carboxylic acid characterized by a trifluoromethyl group at the 3-position and an isopropyl substituent at the 5-position of the pyrazole ring. The acetic acid moiety at the 1-position enhances its polarity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C9H11F3N2O2

Molecular Weight

236.19 g/mol

IUPAC Name

2-[5-propan-2-yl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C9H11F3N2O2/c1-5(2)6-3-7(9(10,11)12)13-14(6)4-8(15)16/h3,5H,4H2,1-2H3,(H,15,16)

InChI Key

MMZUZGPWTGBKQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials would include a trifluoromethyl-substituted 1,3-dicarbonyl compound and isopropyl hydrazine.

    Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction, where the pyrazole ring reacts with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2.1. Functional Group Reactivity

  • Carboxylic Acid Transformations :

    • Esterification : Reaction with alcohols under acidic or basic catalysis forms esters.

    • Amide Formation : Conversion to acid chlorides (e.g., using oxalyl chloride) followed by reaction with amines yields amides .

    • Decarboxylation : Under high-temperature conditions, the carboxylic acid group may lose CO₂, forming a pyrazole derivative with a methyl group.

  • Pyrazole Ring Reactivity :

    • Electrophilic Substitution : The trifluoromethyl group enhances electrophilicity, enabling reactions such as alkylation or acylation at the pyrazole ring .

    • Complexation : The nitrogen atoms in the pyrazole ring can coordinate with metals, making it suitable for catalyst design.

2.2. Trifluoromethyl Group Influence

The trifluoromethyl substituent significantly increases lipophilicity and electron-withdrawing effects, stabilizing intermediates in reactions like nucleophilic aromatic substitution . This group also enhances binding affinity in biological systems, as observed in DHODH inhibitor studies .

Comparative Reactivity Analysis

Reaction Reagents/Conditions Outcome
Esterification Alcohol, acid catalyst (e.g., H₂SO₄)Formation of ester derivatives
Amide Formation Oxalyl chloride, amine, base (e.g., TEA)Amide derivatives for drug targeting
Oxidation KMnO₄, CrO₃, acidic conditionsConversion of aldehyde to carboxylic acid
Decarboxylation High temperature (≥200°C)Loss of CO₂; formation of methyl pyrazole

4.1. Biological Activity

The compound’s pyrazole-trifluoromethyl combination is linked to enhanced enzymatic inhibition and receptor binding . For example, trifluoromethyl groups increase lipophilicity, improving membrane permeability and binding affinity to targets like DHODH .

4.2. Structural Analogues

Compound Key Difference Reactivity Impact
2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acidMethyl vs. isopropyl substituentReduced steric hindrance, altered lipophilicity
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrileNitrile vs. carboxylic acid groupStronger electrophilicity, different substitution pathways

This compound’s reactivity profile makes it a valuable candidate for drug development and organic synthesis, particularly in targeting biological systems where fluorinated heterocycles show promise.

Scientific Research Applications

2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound may be studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of agrochemicals, dyes, or other industrial products.

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, and physicochemical

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight CAS Number Purity Reference
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid 3-CF₃, 5-CH₃ C₈H₇F₃N₂O₂ 220.15 345637-71-0 95%
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid 3-CF₃, 5-cyclopropyl C₁₀H₁₀F₃N₂O₂ 262.19 Not provided 95%
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 4-CF₃ C₇H₇F₃N₂O₂ 220.14 1795426-60-6 95%
[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 3-CF₃, 4-NH₂ C₇H₇F₃N₃O₂ 238.15 1823547-05-2* Discontinued
4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid Nitro and carbamoyl groups C₈H₁₀N₄O₅ 242.19 1855906-64-7 95%

Notes:

  • *CAS 1823547-05-2 corresponds to the hydrochloride salt of the amino-substituted analog .
  • The target compound (5-isopropyl variant) is hypothesized to have a molecular weight of ~276.23 g/mol (estimated via structural analogy).
Key Observations:

Substituent Effects :

  • Lipophilicity : The isopropyl group (bulky, hydrophobic) may enhance membrane permeability compared to methyl or cyclopropyl analogs, which are smaller and less lipophilic .
  • Electron-Withdrawing Groups : The trifluoromethyl group at the 3-position is conserved across analogs, contributing to metabolic stability and binding affinity in agrochemicals .

Functional and Application-Based Differences

Stability and Reactivity

  • Acid Stability : All analogs share an acetic acid moiety, which may form salts or esters for improved solubility.
  • Thermal Stability : Trifluoromethyl groups generally enhance thermal stability, as seen in the methyl analog’s use in high-temperature reactions .

Q & A

Q. Q1. What are the common synthetic routes for 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, and what are the critical reaction parameters?

A1. The synthesis typically involves multi-step organic reactions:

  • Step 1: Condensation of trifluoromethyl-substituted ketones with hydrazine derivatives to form the pyrazole ring.
  • Step 2: Introduction of the acetic acid moiety via alkylation or nucleophilic substitution.
    Critical parameters include temperature (often 60–100°C for cyclization), pH control (neutral to mildly acidic for stability), and reaction time (12–24 hours for completion). Chromatographic purification (e.g., reverse-phase HPLC) is commonly used to isolate the product .

Q. Q2. How does the trifluoromethyl group influence the compound's physicochemical properties?

A2. The trifluoromethyl (-CF₃) group enhances:

  • Lipophilicity : Improves membrane permeability, critical for biological activity.
  • Metabolic stability : Resists oxidative degradation due to strong C-F bonds.
  • Electron-withdrawing effects : Stabilizes the pyrazole ring and modifies acidity (pKa ~3.5–4.5 for the acetic acid group). These properties are confirmed via HPLC logP measurements and computational modeling .

Intermediate Research Questions

Q. Q3. What analytical techniques are recommended to confirm the structure and purity of this compound?

A3. Key techniques include:

  • NMR spectroscopy : ¹⁹F NMR (for CF₃ group) and ¹H NMR (pyrazole ring protons at δ 6.5–7.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₀H₁₂F₃N₂O₂: theoretical 265.08 g/mol).
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. Q4. How can researchers address low yields during the alkylation step of the acetic acid moiety?

A4. Optimize:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.
  • Temperature gradients : Gradual heating (e.g., 40°C → 80°C) minimizes side reactions. Yield improvements from 45% to 70% have been reported using these strategies .

Advanced Research Questions

Q. Q5. How does 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid interact with biological targets, and what methodologies validate these interactions?

A5. Mechanistic studies suggest:

  • Enzyme inhibition : The compound binds to cyclooxygenase-2 (COX-2) via hydrogen bonding with the acetic acid group and hydrophobic interactions with the CF₃ group.
  • Validation methods : Surface plasmon resonance (SPR) for binding affinity (KD ~10⁻⁶ M) and X-ray crystallography for structural elucidation of enzyme-ligand complexes. Contradictions in activity data (e.g., IC₅₀ variability) may arise from assay conditions (e.g., pH, co-solvents) .

Q. Q6. What strategies resolve discrepancies in reported biological activity across studies?

A6.

  • Standardize assays : Use consistent cell lines (e.g., RAW 264.7 for inflammation studies) and solvent controls (e.g., <1% DMSO).
  • Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM).
  • Structural analogs : Test derivatives to isolate the impact of substituents (e.g., isopropyl vs. ethyl groups). Contradictions in COX-2 selectivity may stem from differences in isoform expression levels .

Q. Q7. How can computational methods guide the design of derivatives with enhanced bioactivity?

A7.

  • Molecular docking : Predict binding modes to targets like COX-2 or PPARγ (e.g., AutoDock Vina).
  • QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with activity.
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks. For example, replacing the isopropyl group with cyclopropyl may improve metabolic stability .

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